4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a dimethylphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Formation of the Butanoic Acid Moiety: The butanoic acid group is typically introduced through a carboxylation reaction, using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
- 4-[(4-Bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid
Uniqueness
4-{[4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H18N2O3S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-9-4-5-12(10(2)8-9)15-11(3)22-16(18-15)17-13(19)6-7-14(20)21/h4-5,8H,6-7H2,1-3H3,(H,20,21)(H,17,18,19) |
InChI Key |
INHLOLQADVCCIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C)C |
Origin of Product |
United States |
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